

ATTO 425 Azide for Super-Resolution Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 425 azide

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This document provides detailed application notes and protocols for utilizing **ATTO 425 azide** in super-resolution microscopy techniques, specifically dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). ATTO 425 is a hydrophilic coumarin dye with a high quantum yield and good photostability, making it a promising candidate for single-molecule localization microscopy.^{[1][2]} Its azide functional group allows for covalent labeling of alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.

Overview of ATTO 425 for Super-Resolution Microscopy

ATTO 425 is a fluorescent dye characterized by its strong absorption and high fluorescence quantum yield.^{[3][4]} These properties are advantageous for single-molecule detection, a cornerstone of dSTORM and PALM. The azide modification enables precise, covalent attachment to biomolecules of interest that have been metabolically or enzymatically functionalized with an alkyne group. This specific labeling strategy is crucial for high-resolution imaging. While ATTO dyes are generally well-suited for super-resolution techniques, specific photoswitching data for ATTO 425 in dSTORM/PALM is not readily available in published literature. The protocols and performance expectations outlined below are based on the known properties of ATTO 425 and established methodologies for spectrally similar dyes.

Key Features of ATTO 425

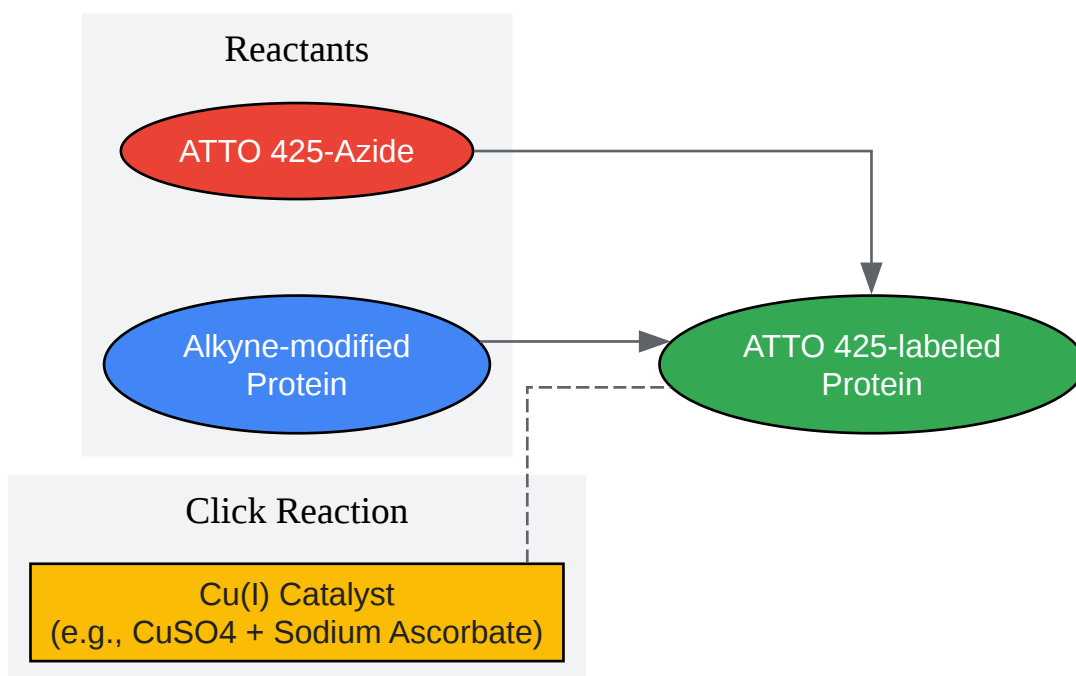
Property	Value	Reference
Excitation Maximum (λ_{ex})	439 nm	[4]
Emission Maximum (λ_{em})	485 nm	[4]
Molar Absorptivity (ϵ)	$4.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[4]
Fluorescence Quantum Yield (η)	90%	[4]
Fluorescence Lifetime (τ)	3.6 ns	[4]
Molecular Weight (Azide)	602 g/mol	[3]

Labeling Biomolecules with ATTO 425 Azide via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used method for labeling alkyne-modified biomolecules with azide-containing fluorophores like **ATTO 425 azide**.

Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a Cu(I) species. This reaction is highly specific and can be performed in aqueous buffers, making it suitable for biological samples.



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CuAAC Labeling Workflow

Protocol: Labeling Proteins with ATTO 425 Azide

This protocol is a general guideline for labeling alkyne-modified proteins. Optimization may be required for specific proteins and experimental conditions.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- **ATTO 425 azide** (dissolved in DMSO to a stock concentration of 10 mM)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
- Spin desalting columns or dialysis equipment for purification

Procedure:

- Prepare the Protein Solution: Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).
- Prepare the Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA. Let it sit for a few minutes.
- Initiate the Labeling Reaction:
 - To your protein solution, add **ATTO 425 azide** to a final concentration that is in 5- to 20-fold molar excess over the protein.
 - Add the CuSO₄/THPTA premix to a final concentration of approximately 1 mM CuSO₄.
 - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Remove excess dye and reaction components by passing the reaction mixture through a spin desalting column or by dialysis against a suitable buffer.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 439 nm.

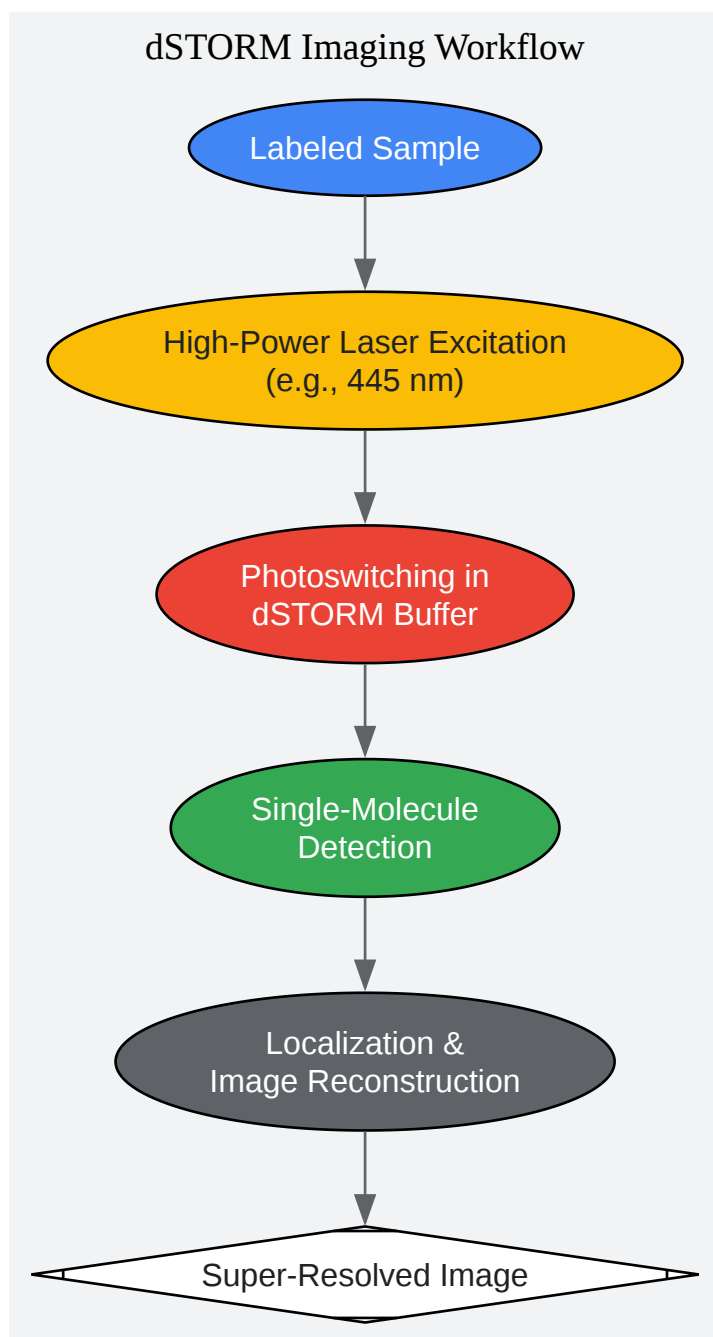
dSTORM Imaging with ATTO 425-Labeled Samples

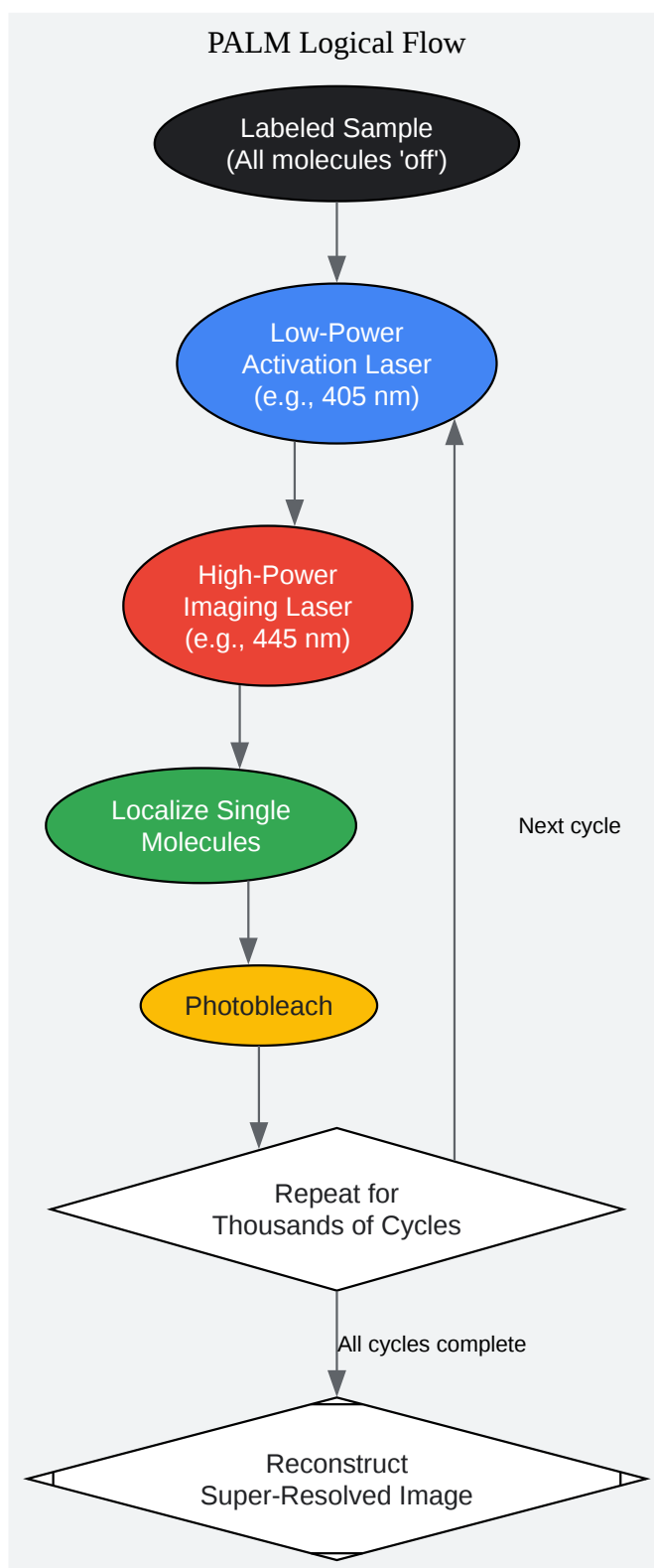
dSTORM relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. This is typically achieved by using a specific imaging buffer containing a reducing agent.

Principle of dSTORM

In dSTORM, a high-power laser excites the fluorophores, driving most of them into a long-lived dark state. Stochastically, individual molecules return to the fluorescent state and emit photons,

which are detected by a sensitive camera. By localizing the center of each emission event over thousands of frames, a super-resolved image is reconstructed.





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